N-methylurea ethandioic acid

CAS No.: 71746-67-3

Cat. No.: VC19383365

Molecular Formula: C6H14N4O6

Molecular Weight: 238.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71746-67-3 |

|---|---|

| Molecular Formula | C6H14N4O6 |

| Molecular Weight | 238.20 g/mol |

| IUPAC Name | methylurea;oxalic acid |

| Standard InChI | InChI=1S/2C2H6N2O.C2H2O4/c2*1-4-2(3)5;3-1(4)2(5)6/h2*1H3,(H3,3,4,5);(H,3,4)(H,5,6) |

| Standard InChI Key | TWHJERVEOMCNIF-UHFFFAOYSA-N |

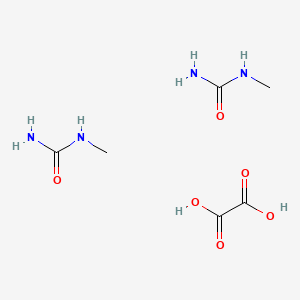

| Canonical SMILES | CNC(=O)N.CNC(=O)N.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Molecular Characteristics

N-Methylurea ethandioic acid (CAS 71746-67-3) is a co-crystal comprising two N-methylurea molecules and one oxalic acid molecule. Key molecular properties include:

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₄O₆ | |

| Molecular Weight | 238.20 g/mol | |

| IUPAC Name | methylurea; oxalic acid | |

| Crystal System | Monoclinic (P 1 21/c 1) | |

| Hydrogen Bond Length (O-H···O) | 2.461 Å (300 K) |

The compound crystallizes in a salt-like structure, with oxalic acid acting as a bridge between N-methylurea units via SSHBs .

Synthesis and Crystallization

Synthetic Methodology

The compound is synthesized by reacting N-methylurea with oxalic acid under controlled conditions. A 2:1 molar ratio ensures complete proton transfer, forming a stable co-crystal. Continuous flow methods, as described for analogous compounds, may enhance scalability and safety .

Crystallographic Data

X-ray diffraction studies reveal a monoclinic lattice with parameters:

Table 2: Crystallographic Parameters (300 K)

| Parameter | Value | Source |

|---|---|---|

| a | 5.1464 ± 0.0014 Å | |

| b | 10.555 ± 0.002 Å | |

| c | 10.313 ± 0.003 Å | |

| β | 101.835 ± 0.013° | |

| Cell Volume | 548.3 ± 0.2 ų |

Thermal expansion studies indicate anisotropic behavior, with the β angle decreasing by 0.2° upon cooling from 300 K to 100 K .

Structural and Hydrogen Bonding Analysis

Hydrogen Bond Network

The crystal packing is governed by SSHBs between oxalic acid’s carboxyl groups and N-methylurea’s amide functionalities. These bonds form R₂²(8) motifs, contributing to a layered structure .

Figure 1: Hydrogen Bonding Motifs

-

O-H···O SSHBs: 2.461 Å at 300 K, shorter than in analogous urea complexes (e.g., 2.529 Å in urea-succinic acid) .

-

N-H···O Bonds: Stabilize interlayer interactions, with lengths of 2.85–3.10 Å .

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition above 150°C, preceded by a phase transition at ~180 K linked to hydrogen bond rearrangements .

Physicochemical Properties

Table 3: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Decomposes >150°C | |

| Solubility | Moderate in polar solvents (e.g., DMF, ethanol) | |

| Hygroscopicity | High (requires desiccated storage) |

The compound’s low viscosity (7.38 mPa·s at 25°C in DES formulations) enhances its utility in green chemistry applications .

Applications in Materials Science

Deep Eutectic Solvents (DES)

A ternary DES comprising N-methylurea, N-methylacetamide, and acetic acid demonstrates exceptional efficiency in chitin extraction (99.07% demineralization at 25°C) . The compound’s hydrogen-bonding capacity reduces solvent viscosity and improves recyclability.

Catalysis and Coordination Chemistry

N-Methylurea ethandioic acid serves as a ligand in metal-organic frameworks (MOFs). For example, manganese and copper acetates form coordination complexes with N-methylolurea derivatives, showing potential in catalytic systems .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume